(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile
Description
The compound (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile belongs to the acrylonitrile family, characterized by a nitrile group conjugated to an α,β-unsaturated system. While direct data on this specific compound are absent in the provided evidence, its structural analogs reveal critical insights. Acrylonitrile derivatives are known for diverse applications, including enzyme inhibition, photochromic materials, and bioactive agents . The E-isomer configuration, as seen in the target compound, often confers distinct bioactivity compared to Z-isomers due to steric and electronic effects . This article compares the target compound with structurally related molecules, emphasizing synthesis, crystallography, and bioactivity.
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3S/c1-12-2-7-16(21)17(8-12)23-10-14(9-22)19-24-18(11-25-19)13-3-5-15(20)6-4-13/h2-8,10-11,23H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAGALWMMNBRIG-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate aryl amines and acrylonitrile. The compound's structure can be confirmed through various spectroscopic methods such as NMR, IR, and mass spectrometry.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The thiazole ring is essential for this activity, which can be attributed to its ability to disrupt bacterial lipid biosynthesis and other mechanisms. In a study evaluating various thiazole derivatives, compounds similar to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| d1 | Staphylococcus aureus | 32 |
| d2 | Escherichia coli | 16 |
| d3 | Pseudomonas aeruginosa | 64 |
| d6 | Salmonella typhimurium | 8 |
These findings suggest that modifications in the thiazole structure can enhance antimicrobial efficacy, with electron-withdrawing groups like bromine contributing positively to activity against specific strains .
Anticancer Activity
In addition to antimicrobial properties, thiazole derivatives have shown promising anticancer activity. For instance, compounds structurally related to this compound were evaluated against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 Value (µM) |
|---|---|
| d6 | 10 |
| d7 | 15 |
| d8 | 25 |
The results indicated that compounds d6 and d7 were particularly effective, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The presence of specific substituents on the phenyl ring appears to enhance cytotoxicity.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives highlights several key features that influence biological activity:
- Thiazole Ring : Essential for both antimicrobial and anticancer activities.
- Substituents on Phenyl Rings : Electron-withdrawing groups (e.g., bromine or fluorine) enhance activity.
- Positioning of Functional Groups : The orientation and type of substituents play a critical role in the binding affinity to biological targets.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study published in Pharmaceutical Biology, various thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with bromine substitutions exhibited enhanced activity against multiple bacterial strains compared to their unsubstituted analogs .
Case Study 2: Anticancer Screening
A study focused on novel thiazole-based compounds demonstrated significant cytotoxic effects against MCF7 cells. Molecular docking studies revealed that these compounds effectively bind to estrogen receptors, suggesting a mechanism for their anticancer properties .
Scientific Research Applications
Biological Significance
The biological activities of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile stem from its structural components, particularly the thiazole ring, which is known to exhibit a wide range of pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the thiazole moiety possess notable antimicrobial properties. For instance:
- In Vitro Studies : Compounds derived from 4-(4-bromophenyl)thiazol-2-amine were evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated promising activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Antimicrobial Activity | Target Organisms |
|---|---|---|
| d1 | Strong | E. coli |
| d2 | Moderate | S. aureus |
| d3 | Promising | Various fungi |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Line Studies : The compound showed significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| d6 | MCF7 | 15.72 |
| d7 | MCF7 | 12.53 |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between synthesized compounds and biological targets. These studies provide insights into how modifications in structure can enhance biological activity. For example, compounds d6 and d7 exhibited strong binding affinities to specific receptors implicated in cancer progression .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Features a thiazole ring linked to a 4-bromophenyl group and an acrylonitrile moiety.
- Analog 1 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Contains a thiazole-triazole-pyrazole hybrid system with halogenated aryl groups.
- Analog 2: 4-{[(E)-(5-Bromo-2-fluorophenyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (): A 1,2,4-triazole core with bromo/fluoro substituents and a thiol group.
- Analog 3 : (E)-3-(4-Bromo-5-methylthiophen-2-yl)-acrylonitrile (): Thiophene -based acrylonitrile with bromo and methyl groups.
Crystallographic and Conformational Analysis
Key Insight : Halogen substituents (Br, Cl, F) influence crystal packing and molecular planarity. Bromine’s larger van der Waals radius may induce steric hindrance, altering packing compared to chlorine or fluorine .
Methodologies
- Target Compound (Inferred): Likely synthesized via nucleophilic substitution or Schiff base reactions, given the presence of amino and acrylonitrile groups.
- Analog 1 () : High-yield (≥75%) synthesis via cyclocondensation of triazole precursors in dimethylformamide (DMF).
- Analog 2 (): Schiff base formation between 3-substituted-4-amino-5-mercapto-1,2,4-triazoles and aldehydes.
- Analog 3 (): Efficient route using thiophene bromination followed by Knoevenagel condensation for acrylonitrile formation (yield >80%).
Solvent and Purification
Therapeutic Potential
- Analog 1 (): Not explicitly tested, but triazole-thiazole hybrids are associated with antimicrobial and anti-inflammatory activity .
- Analog 2 () : 1,2,4-Triazole Schiff bases show analgesic and antidepressant properties .
- Analog 3 () : Thiophene acrylonitriles serve as enzyme inhibitors and photochromic materials .
- Target Compound (Inferred) : The E-configuration may enhance bioactivity, similar to acaricidal E-acrylonitriles ().
Physicochemical Properties
- Conformational Flexibility: Non-planar substituents (e.g., perpendicular aryl groups) may reduce crystallization efficiency but enhance binding to biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile, and how can the E-isomer be selectively obtained?
- Methodology : Multi-step synthesis involves coupling thiazole precursors (e.g., 4-(4-bromophenyl)thiazole) with acrylonitrile derivatives. Key steps include:
- Formation of the thiazole ring via Hantzsch thiazole synthesis .
- Condensation with acrylonitrile under basic conditions (e.g., sodium hydride in DMF) to form the E-isomer selectively.
- Temperature control (0–5°C) and solvent polarity (DMF or ethanol) favor E-configuration .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm isomer purity using HPLC (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- NMR (¹H, ¹³C) : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm acrylonitrile geometry (E-configuration via coupling constants) .
- FT-IR : Identify C≡N stretching (~2220 cm⁻¹) and C-S bonds (~690 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict reactivity and biological interactions?
- DFT : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the bromophenyl group. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR) using AutoDock Vina. Validate with experimental IC₅₀ data .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., hydrophobic interactions with fluoromethylphenyl) .
Q. How can contradictions in biological activity data across studies be resolved?
- Strategies :
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Purity validation : Use HPLC-MS to rule out degradation products (>99% purity) .
- Dose-response curves : Compare EC₅₀ values across multiple cell lines to assess selectivity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Approaches :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility (logP < 3) .
- Metabolic stability : Test liver microsome assays to identify vulnerable sites (e.g., acrylonitrile hydrolysis) .
- Prodrug design : Mask acrylonitrile with ester groups to enhance bioavailability .
Q. How does stereochemistry (E-configuration) influence bioactivity and target binding?
- Mechanistic insight : The E-isomer’s planar geometry allows better π-π stacking with kinase active sites (e.g., Phe831 in EGFR). Compare with Z-isomer via NOESY NMR to confirm spatial arrangement .
Q. What synthetic challenges arise during scale-up, and how are they addressed?
- Challenges : Exothermic reactions during acrylonitrile coupling; isomerization risks at elevated temperatures.
- Solutions :
- Use flow chemistry for controlled temperature and mixing .
- Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
